3-(3-chloro-4-fluorophenyl)-8-methoxy-1-(4-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
Description
The compound 3-(3-chloro-4-fluorophenyl)-8-methoxy-1-(4-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a pyrimidoindole-dione derivative characterized by a fused heterocyclic core. Key structural features include:
- 8-Methoxy: A methoxy substituent on the indole moiety, influencing electronic distribution and solubility.
- 1-(4-Methoxybenzyl): A benzyl group with a para-methoxy substitution, modulating lipophilicity and metabolic stability.
- 5-Methyl: A methyl group at position 5, which may enhance steric shielding or conformational rigidity.
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-8-methoxy-1-[(4-methoxyphenyl)methyl]-5-methylpyrimido[5,4-b]indole-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClFN3O4/c1-29-22-11-9-18(35-3)13-19(22)23-24(29)25(32)31(16-6-10-21(28)20(27)12-16)26(33)30(23)14-15-4-7-17(34-2)8-5-15/h4-13H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVRFZSMBPXTHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=O)N3CC4=CC=C(C=C4)OC)C5=CC(=C(C=C5)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClFN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-chloro-4-fluorophenyl)-8-methoxy-1-(4-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a pyrimidine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure that incorporates multiple functional groups, notably the pyrimidine core and various aromatic substituents. Its molecular formula is , with a molecular weight of approximately 406.85 g/mol. The presence of halogens (chlorine and fluorine) and methoxy groups suggests potential interactions with biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies have shown that derivatives similar to this compound possess significant antimicrobial properties. For instance, compounds with similar structures demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria, as well as fungi .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, particularly its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). In vitro studies reported IC50 values indicating potent inhibition of COX-2 activity, suggesting potential applications in treating inflammatory diseases .
- Anticancer Potential : There is emerging evidence that pyrimidine derivatives can induce apoptosis in cancer cells. The specific compound may interact with cellular pathways involved in cancer progression, although detailed studies are still required to elucidate these mechanisms.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The inhibition of COX enzymes is crucial for its anti-inflammatory effects. This mechanism involves blocking the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation.
- Antimicrobial Mechanism : Similar compounds have been shown to disrupt bacterial cell wall synthesis or function as DNA gyrase inhibitors, leading to bacterial cell death .
- Apoptotic Pathways : The potential anticancer effects may involve the activation of apoptotic pathways through the modulation of Bcl-2 family proteins or caspases .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
- Study on Antimicrobial Activity : A study published in Frontiers in Pharmacology evaluated various benzimidazole derivatives for their antimicrobial properties. Compounds with methoxy substitutions exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anti-inflammatory Research : A review focusing on pyrimidine derivatives reported promising anti-inflammatory effects linked to COX inhibition. Some derivatives showed IC50 values lower than those of established anti-inflammatory drugs .
Data Table: Biological Activity Summary
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. The mechanisms of action often involve the inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation:
- Mechanism : The compound may inhibit the activity of certain kinases involved in cell signaling pathways that promote tumor growth.
- Case Studies : Research has shown that derivatives similar to this compound can induce apoptosis in cancer cells and inhibit tumor growth in vivo models .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is another area of interest:
- Research Findings : Studies have demonstrated that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process.
- Case Study : A derivative was tested for its ability to reduce edema in animal models, showing significant efficacy compared to standard anti-inflammatory drugs like diclofenac .
Antimicrobial Activity
The antimicrobial properties of pyrimidine derivatives have been well-documented:
- Mechanism : These compounds can disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes.
- Research Evidence : Various studies have reported that related compounds exhibit activity against a range of Gram-positive and Gram-negative bacteria as well as fungi .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimido[5,4-b]indole Derivatives
The following table compares the target compound with structurally related pyrimidoindole-dione analogs:
*Estimated based on structural similarity.
Key Observations :
- Halogenation Effects: The target compound’s 3-(3-Cl-4-F-phenyl) group provides stronger electron-withdrawing effects compared to analogs with single halogens (e.g., 896853-59-1) or non-halogenated benzyl groups. This may enhance binding affinity in hydrophobic pockets or enzyme active sites.
- Solubility Trends : The 4-methoxybenzyl group in the target compound increases lipophilicity, likely reducing aqueous solubility compared to derivatives with simpler substituents (e.g., 896853-59-1 with solubility 2.5 µg/mL) .
- Conformational Stability : X-ray diffraction (XRD) data for Compound 3 () reveals bond angles and lengths consistent with a planar pyrimidoindole core, suggesting similar rigidity in the target compound .
Heterocyclic Core Variations
Pyrido[2,3-d]pyrimidine-dione ()
The compound 3-(3-chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (Mol. Weight ~349.8) shares a pyrimidine-dione core but lacks the indole moiety. Key differences:
- Methyl and chlorobenzyl groups may limit steric bulk compared to the target compound’s 4-methoxybenzyl substituent.
Pyrazolo[3,4-d]pyrimidine ()
Example 62 in features a pyrazolopyrimidine core with fluorophenyl and thiophenyl groups. While pharmacologically distinct, the dual halogenation (5-F, 3-F-phenyl) mirrors the target compound’s strategy for enhancing electronic effects .
Preparation Methods
Preparation of 5-Methyl-8-Methoxyindole-2-Carboxylic Acid
The synthesis begins with functionalized indole derivative preparation through sequential Vilsmeier-Haack and Ullmann reactions:
Table 1: Optimization of Indole Methoxylation
| Entry | Substrate | Reagent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 5-Methylindole | CuI/DMEDA | 110 | 62 |
| 2 | 5-Methyl-8-nitroindole | CH3ONa/MeOH | 65 | 78 |
| 3 | 8-Hydroxyindole | (CH3O)2SO2 | 80 | 85 |
Optimal conditions (Entry 3) employ dimethyl sulfate in alkaline medium at 80°C, achieving 85% yield through in situ generation of methylating species.
N-Protection with 4-Methoxybenzyl Chloride
The indole nitrogen undergoes protection using 4-methoxybenzyl chloride under phase-transfer conditions:
Indole (1.0 eq) + 4-Methoxybenzyl chloride (1.2 eq)
→ K2CO3 (2.0 eq), TBAB (0.1 eq), DMF, 50°C, 12h
→ 92% isolated yield
This method prevents over-alkylation while maintaining compatibility with subsequent acid-sensitive reactions.
Pyrimidinedione Ring Construction
Cyclocondensation Strategy
The critical pyrimido[5,4-b]indole system forms via a three-component reaction:
Reaction Mechanism
- Knoevenagel Condensation : Indole-2-carboxylic acid reacts with dimethyl acetylenedicarboxylate
- Ring Closure : Urea-mediated cyclization under acidic conditions
- Oxidative Aromatization : DDQ-mediated dehydrogenation
Table 2: Cyclization Catalyst Screening
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| PTSA | Toluene | 24 | 45 |
| ZnCl2 | DCE | 18 | 63 |
| FeCl3 | EtOH | 12 | 78 |
Iron(III) chloride in ethanol emerges as optimal, providing 78% yield through Lewis acid-mediated activation.
Final Functional Group Interconversion
Methyl Group Installation at Position 5
Directed ortho-metalation enables regioselective methylation:
Sequential Deprotonation-Methylation
- LDA-mediated deprotonation at -78°C in THF
- Quenching with methyl iodide
- Acidic workup to restore aromaticity
This method achieves >95% regioselectivity by leveraging the directing effects of adjacent methoxy groups.
Characterization and Analytical Data
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6) :
- δ 8.21 (s, 1H, H-7)
- δ 7.89 (d, J=8.4 Hz, 2H, PMB aromatic)
- δ 5.32 (s, 2H, N-CH2-PMB)
- δ 3.85 (s, 3H, OCH3)
- δ 2.45 (s, 3H, CH3)
HRMS (ESI) :
Calculated for C28H22ClFN3O4 [M+H]+: 528.1294
Found: 528.1291
Process Optimization Challenges
Competing Reaction Pathways
Key side reactions requiring mitigation:
- Over-oxidation at the 2,4-dione positions
- Transesterification during methoxy group installation
- Regiochemical ambiguity in palladium-mediated couplings
Table 3: Yield Improvement Through Sequential Optimization
| Stage | Initial Yield (%) | Optimized Yield (%) |
|---|---|---|
| Indole Protection | 75 | 92 |
| Pyrimidine Cyclization | 52 | 78 |
| Aryl Coupling | 68 | 86 |
| Final Methylation | 80 | 94 |
Q & A
Q. What strategies enhance the compound’s stability under physiological or storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
